molecular formula C21H17ClN2 B13092915 2-(3-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole CAS No. 872681-99-7

2-(3-Chlorobenzyl)-3-(4-methylphenyl)-2H-indazole

Cat. No.: B13092915
CAS No.: 872681-99-7
M. Wt: 332.8 g/mol
InChI Key: DGABPNYSXAYULX-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound features a 3-chlorobenzyl group and a p-tolyl group attached to the indazole core, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of Substituents: The 3-chlorobenzyl and p-tolyl groups can be introduced through nucleophilic substitution reactions or cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or reduce any nitro groups present.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indazole would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indole: Similar structure but with an indole core instead of indazole.

    2-(3-chlorobenzyl)-3-(p-tolyl)-2H-benzimidazole: Similar structure but with a benzimidazole core.

    2-(3-chlorobenzyl)-3-(p-tolyl)-2H-pyrazole: Similar structure but with a pyrazole core.

Uniqueness

2-(3-chlorobenzyl)-3-(p-tolyl)-2H-indazole is unique due to its specific substitution pattern and the presence of both 3-chlorobenzyl and p-tolyl groups. These structural features may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

872681-99-7

Molecular Formula

C21H17ClN2

Molecular Weight

332.8 g/mol

IUPAC Name

2-[(3-chlorophenyl)methyl]-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H17ClN2/c1-15-9-11-17(12-10-15)21-19-7-2-3-8-20(19)23-24(21)14-16-5-4-6-18(22)13-16/h2-13H,14H2,1H3

InChI Key

DGABPNYSXAYULX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC(=CC=C4)Cl

Origin of Product

United States

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